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molecular formula C6H3N3O4S B8339126 6-nitro-1H-thieno[3,2-d]pyrimidine-2,4-dione

6-nitro-1H-thieno[3,2-d]pyrimidine-2,4-dione

Cat. No. B8339126
M. Wt: 213.17 g/mol
InChI Key: AXLGXWLKXBJBJY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09120807B2

Procedure details

A stirred mixture of concentrated sulphuric acid (98%, 270 ml) and fuming nitric acid (270 ml) at 0° C. was treated portionwise with Example 1 (90 g, 530 mmol). Upon complete dissolution, stirring was continued at room temperature for a further 20 min. The solution was added slowly to vigorously stirred ice/water (2000 ml). After 30 min stirring at room temperature, a yellow solid was filtered, washed with water and dried in vacuo at 40° C. to give the title compound in 61% yield, >95% purity. LC-MS m/z=251.0 [M+H]+; RT=2.92; LC-MS method 1. 1H NMR: δH (400 MHz, D6-DMSO) 7.66 (1H, s), 11.71 (1H, b), 11.79 (1H, b).
Quantity
270 mL
Type
reactant
Reaction Step One
Quantity
270 mL
Type
reactant
Reaction Step One
Quantity
90 g
Type
reactant
Reaction Step Two
[Compound]
Name
ice water
Quantity
2000 mL
Type
solvent
Reaction Step Three
Yield
61%

Identifiers

REACTION_CXSMILES
S(=O)(=O)(O)O.[N+:6]([O-:9])(O)=[O:7].[NH:10]1[C:15]2[CH:16]=[CH:17][S:18][C:14]=2[C:13](=[O:19])[NH:12][C:11]1=[O:20]>>[N+:6]([C:17]1[S:18][C:14]2[C:13](=[O:19])[NH:12][C:11](=[O:20])[NH:10][C:15]=2[CH:16]=1)([O-:9])=[O:7]

Inputs

Step One
Name
Quantity
270 mL
Type
reactant
Smiles
S(O)(O)(=O)=O
Name
Quantity
270 mL
Type
reactant
Smiles
[N+](=O)(O)[O-]
Step Two
Name
Quantity
90 g
Type
reactant
Smiles
N1C(NC(C2=C1C=CS2)=O)=O
Step Three
Name
ice water
Quantity
2000 mL
Type
solvent
Smiles

Conditions

Stirring
Type
CUSTOM
Details
stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

DISSOLUTION
Type
DISSOLUTION
Details
Upon complete dissolution
STIRRING
Type
STIRRING
Details
After 30 min stirring at room temperature
Duration
30 min
FILTRATION
Type
FILTRATION
Details
a yellow solid was filtered
WASH
Type
WASH
Details
washed with water
CUSTOM
Type
CUSTOM
Details
dried in vacuo at 40° C.

Outcomes

Product
Details
Reaction Time
20 min
Name
Type
product
Smiles
[N+](=O)([O-])C1=CC=2NC(NC(C2S1)=O)=O
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 61%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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